molecular formula C12H12N2O5 B7981874 (S)-2-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid

(S)-2-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid

Cat. No.: B7981874
M. Wt: 264.23 g/mol
InChI Key: FDZAKDNYUHGFFM-VIFPVBQESA-N
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Description

(S)-2-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group and an imidazolidinone ring, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves the use of a methoxyphenyl halide in a nucleophilic substitution reaction.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be done using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like halides, alkyl groups, or aryl groups.

Scientific Research Applications

(S)-2-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid: The enantiomer of the compound, which may have different biological activities.

    4-Methoxyphenylacetic acid: Lacks the imidazolidinone ring, making it less complex.

    Imidazolidinone derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

(S)-2-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid is unique due to its combination of a methoxyphenyl group and an imidazolidinone ring, which provides a distinct set of chemical and biological properties

Properties

IUPAC Name

2-[(4S)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-19-8-4-2-7(3-5-8)14-11(17)9(6-10(15)16)13-12(14)18/h2-5,9H,6H2,1H3,(H,13,18)(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZAKDNYUHGFFM-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)[C@@H](NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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